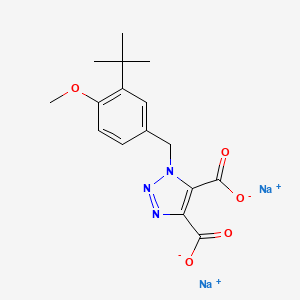
Sodium 1-(3-(tert-butyl)-4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-(3-(tert-butyl)-4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is notable for its unique structural features, which include a triazole ring substituted with a tert-butyl group, a methoxybenzyl group, and two carboxylate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-(3-(tert-butyl)-4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Substitution Reactions: The tert-butyl and methoxybenzyl groups are introduced through nucleophilic substitution reactions. These reactions may require specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the carboxylate groups, potentially yielding triazoline derivatives or alcohols.
Substitution: The tert-butyl and methoxybenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, triazoline derivatives.
Substitution Products: Various substituted triazole derivatives.
Chemistry:
Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating catalytic reactions.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Bioconjugation: The triazole ring is a common motif in bioconjugation chemistry, enabling the attachment of biomolecules for various applications.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of Sodium 1-(3-(tert-butyl)-4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate depends on its application. In catalysis, it may act as a ligand, coordinating with metal centers to facilitate reactions. In biological systems, it could interact with specific enzymes or receptors, modulating their activity through binding interactions. The triazole ring and carboxylate groups are key functional elements that contribute to its reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Sodium 1-(3-(tert-butyl)-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate: Lacks one carboxylate group, potentially altering its reactivity and binding properties.
Sodium 1-(3-(tert-butyl)-4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate: Similar structure but with a phenyl group instead of a benzyl group, which may affect its steric and electronic properties.
Uniqueness: The presence of both tert-butyl and methoxybenzyl groups, along with two carboxylate groups, makes Sodium 1-(3-(tert-butyl)-4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate unique. These structural features confer specific reactivity and binding characteristics, distinguishing it from other triazole derivatives.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines.
Eigenschaften
CAS-Nummer |
764652-73-5 |
|---|---|
Molekularformel |
C16H17N3Na2O5 |
Molekulargewicht |
377.30 g/mol |
IUPAC-Name |
disodium;1-[(3-tert-butyl-4-methoxyphenyl)methyl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C16H19N3O5.2Na/c1-16(2,3)10-7-9(5-6-11(10)24-4)8-19-13(15(22)23)12(14(20)21)17-18-19;;/h5-7H,8H2,1-4H3,(H,20,21)(H,22,23);;/q;2*+1/p-2 |
InChI-Schlüssel |
CCWHCPQVDFVCNZ-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC(=C1)CN2C(=C(N=N2)C(=O)[O-])C(=O)[O-])OC.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12015721.png)

![2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropyl-N-phenylacetamide](/img/structure/B12015726.png)
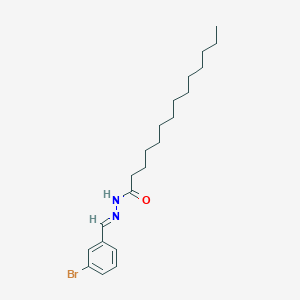
![2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12015747.png)
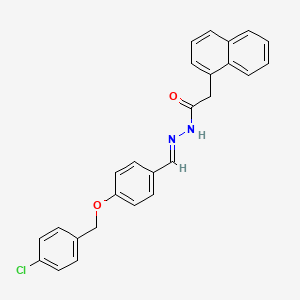
![N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12015752.png)


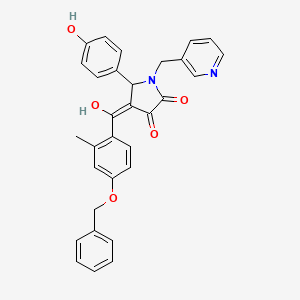
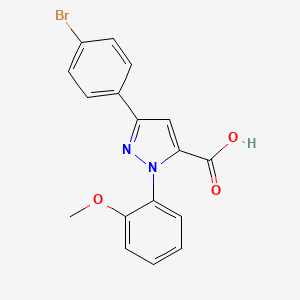

![[4-bromo-2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12015778.png)

